5-fluoro-N-methylpyrimidin-4-amine
Overview
Description
5-fluoro-N-methylpyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H6FN3 and a molecular weight of 127.12 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-fluoro-N-methylpyrimidin-4-amine is 1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) . This indicates the presence of a fluorine atom and a methyl group attached to a pyrimidine ring.Physical And Chemical Properties Analysis
5-fluoro-N-methylpyrimidin-4-amine is a solid substance at room temperature with a molecular weight of 127.12 . Its InChI code is 1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) .Scientific Research Applications
Kinase Inhibitor Development
5-Fluoro-N-methylpyrimidin-4-amine derivatives have been explored for their potential as kinase inhibitors. A study outlined the synthesis of novel compounds (5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides) that demonstrate biological activity in this area, particularly in anticancer therapies (Wada et al., 2012).
Anti-HIV Agents
Research has also been conducted on analogs of 5-fluoro-N-methylpyrimidin-4-amine for their activity against HIV-1. Synthesized compounds showed potential as non-nucleoside reverse transcriptase inhibitors, with specific structures demonstrating comparable activity to existing HIV-1 inhibitors (Loksha et al., 2016).
Tubulin Inhibition Mechanism in Cancer
Another application of this compound is in the field of anticancer agents, specifically targeting tubulin inhibition. A series of triazolopyrimidines, which include the 5-fluoro-N-methylpyrimidin-4-amine structure, were synthesized and showed unique mechanisms of action in promoting tubulin polymerization without binding competitively with paclitaxel, thus offering a novel approach in cancer treatment (Zhang et al., 2007).
GPR119 Agonists
Research on 5-nitropyrimidine analogs, related to 5-fluoro-N-methylpyrimidin-4-amine, has shown potential as GPR119 agonists. These compounds demonstrated agonistic activity which could be relevant for treating metabolic disorders (Yang et al., 2013).
Antihypertensive Agents
A related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been investigated for its potential role in treating hypertension. This molecule acts as an I1 imidazoline receptor agonist, indicating a similar potential for 5-fluoro-N-methylpyrimidin-4-amine derivatives in antihypertensive therapies (Aayisha et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLVEXYIJBURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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